molecular formula C10H12O4 B8266144 4-(3-hydroxyphenoxy)butanoic Acid

4-(3-hydroxyphenoxy)butanoic Acid

Cat. No.: B8266144
M. Wt: 196.20 g/mol
InChI Key: JCOIRWQGNHIDAG-UHFFFAOYSA-N
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Description

4-(3-hydroxyphenoxy)butanoic acid is an organic compound with the molecular formula C₁₀H₁₂O₄. It is characterized by a phenoxy group attached to a butanoic acid chain, with a hydroxyl group on the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenoxy)butanoic acid typically involves the reaction of 3-hydroxyphenol with butyric acid derivatives. One common method is the esterification of 3-hydroxyphenol with butyric acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow reactors and the use of more efficient catalysts. These methods aim to optimize the reaction conditions to achieve higher throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include 4-(3-oxophenoxy)butanoic acid.

    Reduction: Products may include 4-(3-hydroxyphenoxy)butanol.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-hydroxyphenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenoxy)butanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to changes in cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-hydroxyphenoxy)benzoic acid
  • 4-(3-hydroxyphenoxy)propanoic acid
  • 4-(3-hydroxyphenoxy)pentanoic acid

Uniqueness

4-(3-hydroxyphenoxy)butanoic acid is unique due to its specific chain length and the position of the hydroxyl group on the phenyl ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

4-(3-hydroxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7,11H,2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOIRWQGNHIDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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